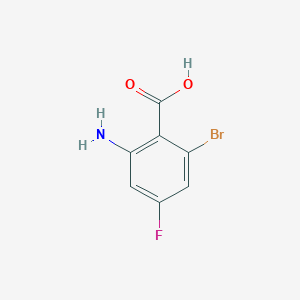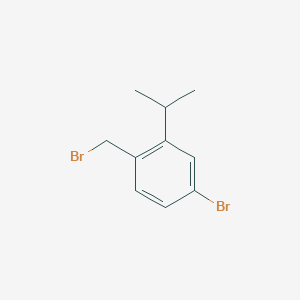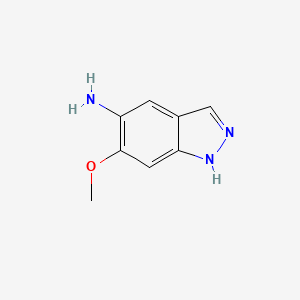
6-甲氧基-1H-吲唑-5-胺
描述
6-Methoxy-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methoxy group at the 6th position and an amino group at the 5th position of the indazole ring makes this compound unique and potentially useful in various scientific research fields.
科学研究应用
6-Methoxy-1H-indazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
6-Methoxy-1H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that 6-methoxy-1h-indazol-5-amine may interact with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in the cell cycle and DNA damage response.
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-1H-indazol-5-amine are likely related to its targets. By inhibiting or modulating the activity of CHK1, CHK2, and SGK kinases, 6-Methoxy-1H-indazol-5-amine could affect pathways involved in cell cycle regulation and the cellular response to DNA damage .
Pharmacokinetics
It is known that indazole derivatives are generally well-absorbed and can be distributed throughout the body . The impact of these properties on the bioavailability of 6-Methoxy-1H-indazol-5-amine is currently unknown.
Result of Action
The molecular and cellular effects of 6-Methoxy-1H-indazol-5-amine’s action would likely be related to its influence on its target kinases. By inhibiting or modulating these kinases, 6-Methoxy-1H-indazol-5-amine could potentially alter cell cycle progression and the cellular response to DNA damage .
Action Environment
The action, efficacy, and stability of 6-Methoxy-1H-indazol-5-amine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of 6-Methoxy-1H-indazol-5-amine .
生化分析
Biochemical Properties
6-Methoxy-1H-indazol-5-amine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is monoamine oxidase (MAO), specifically the MAO-B isoform. This interaction results in the inhibition of MAO-B, which is responsible for the degradation of neurotransmitters such as dopamine . By inhibiting MAO-B, 6-Methoxy-1H-indazol-5-amine can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurodegenerative disorders.
Cellular Effects
6-Methoxy-1H-indazol-5-amine exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune evasion by tumors . Additionally, 6-Methoxy-1H-indazol-5-amine affects gene expression and cellular metabolism, leading to altered metabolic flux and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1H-indazol-5-amine involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of MAO-B, binding to the active site of the enzyme and preventing the degradation of neurotransmitters . Furthermore, it inhibits IDO1 by binding to its active site, thereby reducing the production of kynurenine, a metabolite involved in immune suppression . These interactions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-indazol-5-amine have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 6-Methoxy-1H-indazol-5-amine can maintain its inhibitory effects on MAO-B and IDO1 over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, it effectively inhibits MAO-B and IDO1, leading to increased neurotransmitter levels and reduced tumor growth . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Methoxy-1H-indazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO-B and IDO1. The inhibition of these enzymes affects the metabolic flux of neurotransmitters and kynurenine, respectively . Additionally, the compound may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 6-Methoxy-1H-indazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and tumor tissues . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-indazol-5-amine is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with MAO-B, and in the cytoplasm, where it inhibits IDO1 . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 6-Methoxy-1H-indazol-5-amine typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability. The use of solvent-free conditions and environmentally friendly reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
6-Methoxy-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the indazole ring .
相似化合物的比较
6-Methoxy-1H-indazol-5-amine can be compared with other indazole derivatives, such as:
1H-Indazole: Lacks the methoxy and amino groups, making it less versatile in certain applications.
2H-Indazole: Has a different tautomeric form, affecting its stability and reactivity.
5-Nitro-1H-indazole: Contains a nitro group instead of an amino group, leading to different chemical and biological properties
属性
IUPAC Name |
6-methoxy-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKVHASRAQCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650588 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749223-61-8 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



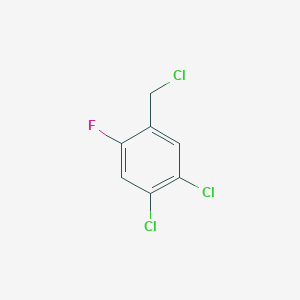
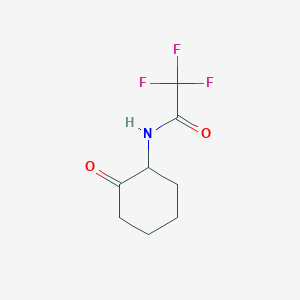
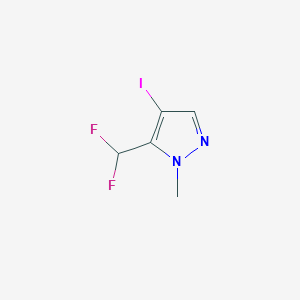

![4,4'-[(4-Bromophenyl)imino]bis-phenol](/img/structure/B1450054.png)
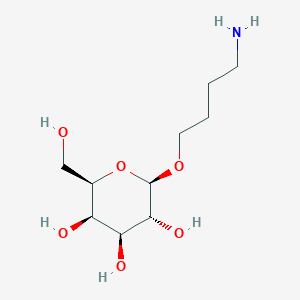

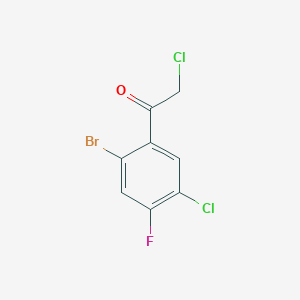
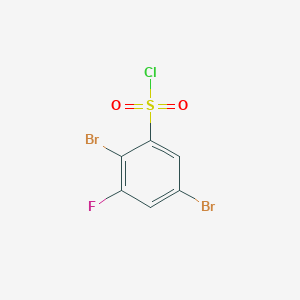
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
